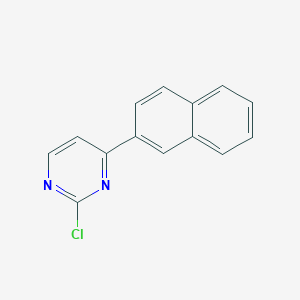

2-Chloro-4-(naphthalen-2-yl)pyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Synthesis

The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science. gsconlinepress.comdntb.gov.ua As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is profound. gsconlinepress.comresearchgate.net This inherent biocompatibility and structural motif have made pyrimidine derivatives a focal point in drug discovery. gsconlinepress.com They are integral to a wide range of therapeutic agents, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties. gsconlinepress.commdpi.comresearchtrend.net The pyrimidine nucleus serves as a versatile raw material for the synthesis of more complex heterocyclic systems, and its derivatives are found in essential vitamins like thiamine (B1217682) and riboflavin. gsconlinepress.comresearchgate.net The ability to readily modify the pyrimidine skeleton at its various positions allows chemists to generate vast libraries of compounds for biological screening. mdpi.com

Overview of Halogenated Pyrimidines as Versatile Building Blocks

The introduction of a halogen atom, such as chlorine, onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. rsc.org The carbon atoms in the pyrimidine ring are electron-deficient, which facilitates the displacement of leaving groups at the 2, 4, and 6 positions by nucleophiles. bhu.ac.in Halogens, particularly chlorine, serve as excellent leaving groups in nucleophilic aromatic substitution reactions. bhu.ac.in This reactivity allows for the straightforward introduction of various functional groups, including amines, alcohols, and thiols, to the pyrimidine core.

Furthermore, halogenated pyrimidines are key precursors in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig couplings. mdpi.comacs.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecules by attaching aryl, alkyl, or other organic fragments. acs.org The differential reactivity of halogens at various positions on the pyrimidine ring can also be exploited for selective, stepwise functionalization. acs.org This versatility makes halogenated pyrimidines indispensable building blocks for creating targeted therapeutic agents and functional materials. thieme.de

Contextualization of 2-Chloro-4-(naphthalen-2-yl)pyrimidine within Current Research Trends

The compound this compound is situated at the confluence of several major research trends. Its structure combines three key elements: the pyrimidine core, a reactive chloro group, and a naphthalene (B1677914) moiety.

The Pyrimidine Core as a Kinase Inhibitor Scaffold : A significant trend in modern oncology is the development of protein kinase inhibitors. nih.gov The pyrimidine ring is a well-established pharmacophore in this area, forming the core of numerous FDA-approved anticancer drugs. nih.gov Fused pyrimidine derivatives are particularly effective as inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR), which are crucial in tumor cell proliferation. researchgate.netnih.govresearchgate.net

The Naphthalene Moiety in Drug Design : The naphthalene scaffold is another versatile platform in medicinal chemistry, recognized for its presence in a range of therapeutics with anticancer, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.netekb.eg Its rigid, aromatic structure can engage in beneficial π-π stacking interactions within the active sites of biological targets. researchgate.net FDA-approved drugs containing a naphthalene moiety include naproxen (B1676952) (anti-inflammatory) and bedaquiline (B32110) (antitubercular). nih.govekb.eg

Synergy in a Single Molecule : this compound synergistically combines these features. The naphthalene-pyrimidine core serves as a promising framework for targeting enzymes like protein kinases. The 2-chloro substituent acts as a synthetic handle, allowing for the facile introduction of other chemical groups to optimize binding affinity, selectivity, and pharmacokinetic properties. Therefore, this compound is best understood as a valuable intermediate in the synthesis of sophisticated, polyfunctional molecules designed for applications in medicinal chemistry, particularly in the search for new anticancer agents. researchgate.net

Chemical Identity and Properties

Below is a summary of the key identifiers for this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 488816-96-2 |

| Molecular Formula | C₁₄H₉ClN₂ |

| Molecular Weight | 240.69 g/mol |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-naphthalen-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIPCHARTLTIOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Naphthalen 2 Yl Pyrimidine

Precursor Selection and Synthetic Strategies

The synthesis of 2-Chloro-4-(naphthalen-2-yl)pyrimidine is predominantly achieved through strategic carbon-carbon bond formation, with the Suzuki-Miyaura cross-coupling reaction being a highly effective and regioselective method. mdpi.com Alternative pathways involve the construction of the naphthalene-substituted pyrimidine (B1678525) core followed by a targeted chlorination step.

Suzuki-Miyaura Cross-Coupling Approaches

One of the most direct methods for preparing substituted pyrimidines involves the Suzuki-Miyaura cross-coupling of halogenated pyrimidines with appropriate boronic acids. mdpi.com This palladium-catalyzed reaction allows for the regioselective formation of a C-C bond, providing an efficient route to the target compound. mdpi.comrsc.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com

Commercially available 2,4-dichloropyrimidine (B19661) is a key starting material for this synthetic approach. mdpi.com The two chlorine atoms on the pyrimidine ring exhibit different reactivities in palladium-catalyzed cross-coupling reactions. The chlorine atom at the C4 position is significantly more reactive than the one at the C2 position. nih.govnih.gov This differential reactivity allows for a regioselective mono-substitution at the C4 position, which is a crucial aspect of the synthesis. mdpi.comnih.gov Studies have shown that Suzuki-Miyaura coupling reactions on 2,4-dichloropyrimidine occur preferentially at the C4-position, enabling the straightforward synthesis of 2-chloro-4-arylpyrimidines. mdpi.com

To introduce the naphthalene (B1677914) moiety at the C4 position of the pyrimidine ring, naphthalen-2-ylboronic acid is used as the organoboron coupling partner. mdpi.com This reagent, in conjunction with the 2,4-dichloropyrimidine, directly forms the desired carbon-carbon bond under the appropriate catalytic conditions. The stability and low toxicity of organoboron reagents make the Suzuki-Miyaura reaction a preferred method for such transformations. rsc.org

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and associated ligands. researchgate.net For the reaction between 2,4-dichloropyrimidine and arylboronic acids, tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, has been identified as a highly effective catalyst. mdpi.comresearchgate.net Systematic screening of various palladium catalysts demonstrated that Pd(PPh3)4 provides superior yields for this specific transformation. mdpi.comresearchgate.net The triphenylphosphine ligands stabilize the palladium(0) active species, which is essential for the catalytic cycle to proceed efficiently. mdpi.com The use of bulky, electron-rich phosphine (B1218219) ligands is a common strategy to enhance the efficiency of cross-coupling reactions involving chloro-heterocycles. researchgate.net

Optimal reaction conditions are critical for achieving high yields and selectivity. The reaction is typically performed in the presence of a base, such as potassium carbonate (K2CO3), which is necessary for the transmetalation step of the catalytic cycle. mdpi.commdpi.com

Solvent selection is also imperative. Screening of common solvents has shown that less polar solvents, particularly 1,4-dioxane, are highly effective for this coupling when using Pd(PPh3)4 as the catalyst. mdpi.comresearchgate.net The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while maintaining excellent yields. mdpi.comresearchgate.net For instance, the synthesis of this compound from 2,4-dichloropyrimidine and naphthalen-2-ylboronic acid using Pd(PPh3)4 and K2CO3 in a dioxane/water system under microwave irradiation for 15 minutes resulted in an 87% yield. mdpi.com

Table 1: Suzuki-Miyaura Reaction for this compound Synthesis mdpi.com

| Parameter | Condition |

| Starting Materials | 2,4-Dichloropyrimidine, Naphthalen-2-ylboronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |

| Base | Potassium Carbonate (K2CO3) |

| Solvent System | 1,4-Dioxane / Water |

| Energy Source | Microwave Irradiation |

| Reaction Time | 15 minutes |

| Yield | 87% |

Alternative Chlorination Strategies for Pyrimidine Derivatives

An alternative synthetic route involves the initial synthesis of a pyrimidine precursor followed by a chlorination step. This strategy would begin with the synthesis of 4-(naphthalen-2-yl)pyrimidin-2-ol (which exists in tautomeric equilibrium with 4-(naphthalen-2-yl)pyrimidin-2(1H)-one). This intermediate can then be converted to the target 2-chloro derivative.

A common method for converting 2-hydroxypyrimidines to 2-chloropyrimidines is by treatment with a chlorinating agent such as phosphorus oxychloride (POCl3) or a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride. orgsyn.org This classical approach is a well-established method for the synthesis of chloropyrimidines from their corresponding hydroxyl or oxo precursors. orgsyn.org

Chlorination of Pyrimidinone or Thiopyrimidinone Precursors

The principal method for synthesizing this compound involves the direct chlorination of its hydroxylated analogue, 4-(naphthalen-2-yl)pyrimidin-2(1H)-one. This precursor, a hydroxypyrimidine, undergoes a dehydroxy-chlorination reaction. This transformation is a fundamental and widely used procedure in heterocyclic chemistry for the preparation of reactive chloropyrimidine intermediates, which are valuable for further functionalization researchgate.netnih.govmdpi.com. The reaction effectively replaces the hydroxyl group at the C-2 position of the pyrimidine ring with a chlorine atom. A similar strategy can be applied to the corresponding thiopyrimidinone precursor, 4-(naphthalen-2-yl)pyrimidine-2(1H)-thione, where the thione group is converted to the chloro group.

Reagents and Reaction Conditions for Chloro-Substitution (e.g., POCl₃/PCl₅)

The conversion of hydroxypyrimidines to their chloro derivatives is typically accomplished using phosphorus-based chlorinating agents. The most common reagent for this purpose is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and the solvent researchgate.netmdpi.com. The reaction generally requires heating to reflux to proceed to completion researchgate.net.

In many cases, the reactivity of POCl₃ alone is insufficient, and a combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is employed. indianchemicalsociety.com The addition of PCl₅ enhances the chlorinating power of the reagent system. indianchemicalsociety.com The reaction mechanism involves an initial phosphorylation of the pyrimidinone's oxygen atom, which converts the hydroxyl group into a better leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 2-chloropyrimidine.

To facilitate the reaction, an organic base such as N,N-dimethylaniline or pyridine is often added. researchgate.netnih.govdeepdyve.com These bases can act as catalysts and neutralize the HCl generated during the reaction. Recent advancements have focused on developing more environmentally benign and efficient protocols. These include solvent-free approaches where the hydroxypyrimidine is heated with an equimolar amount of POCl₃ in a sealed reactor, significantly reducing waste and simplifying the work-up procedure. researchgate.netnih.gov

| Chlorinating Agent(s) | Additive/Catalyst | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|---|

| POCl₃ | N,N-dimethylaniline | Excess POCl₃ | Reflux | 2-24 hours deepdyve.com |

| POCl₃ / PCl₅ | None | Excess POCl₃ or inert solvent | 60-110°C indianchemicalsociety.com | 4-8 hours |

| POCl₃ (equimolar) | Pyridine | Solvent-free (Sealed reactor) | 140-180°C nih.gov | ~2 hours nih.gov |

| SOCl₂ | DMF (catalytic) | Excess SOCl₂ or inert solvent | Reflux | 1-5 hours |

One-Pot and Multi-Component Reaction Approaches

Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of intermediate purification steps. One-pot syntheses and multi-component reactions (MCRs) are powerful strategies that align with these principles. nih.govresearchgate.net For the synthesis of this compound, an MCR approach could theoretically combine a naphthalene-containing building block, a three-carbon unit, and an amidine source to construct the pyrimidine ring, followed by an in-situ chlorination step.

MCRs offer the advantage of creating complex molecules from simple starting materials in a single operation, which significantly accelerates the synthesis process. nih.gov For instance, a three-component reaction could involve 2-naphthaldehyde, an active methylene compound, and an amidine to form the 4-(naphthalen-2-yl)pyrimidin-2-one intermediate, which could then be chlorinated without isolation. orgchemres.orgmdpi.com Such strategies are highly valued in medicinal chemistry for rapidly generating libraries of structurally diverse compounds. researchgate.net

Yield Optimization and Reaction Efficiency

Optimizing the yield and efficiency of the synthesis of this compound is critical, particularly for large-scale production. Several factors influence the outcome of the chlorination reaction. The choice of chlorinating agent is paramount; the POCl₃/PCl₅ mixture is often more potent than POCl₃ alone, leading to higher conversion rates. indianchemicalsociety.com

Reaction temperature and time are also crucial variables. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired by-products. deepdyve.com The development of solvent-free methods using sealed reactors has demonstrated that high yields (>80%) can be achieved with shorter reaction times and equimolar amounts of POCl₃, improving both economic and environmental profiles of the synthesis. researchgate.netnih.gov Furthermore, the purity of the starting 4-(naphthalen-2-yl)pyrimidin-2-one is essential, as impurities can interfere with the chlorination process and complicate the purification of the final product. An improved process for preparing 2-chloropyrimidine from 2-aminopyrimidine (B69317) has been reported to achieve yields as high as 69% by using a metal chloride like zinc chloride. google.com

Mechanistic Aspects of this compound Formation

The formation of the target compound is governed by fundamental principles of heterocyclic chemistry, including nucleophilic aromatic substitution and the directing effects of substituents on the pyrimidine ring.

Role of Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Synthesis

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr). wuxiapptec.commdpi.com Halogenated pyrimidines, such as this compound, are excellent substrates for SNAr reactions. mdpi.com The chlorine atom at the C-2 position is a good leaving group and is readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols).

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com In the second step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored. The electron-withdrawing nature of the ring nitrogens is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. stackexchange.com

Regioselectivity and Site-Specific Functionalization

Regioselectivity is a key consideration in the synthesis and subsequent reactions of substituted pyrimidines. During the initial synthesis of the pyrimidine ring, the substitution pattern is determined by the choice of starting materials. For this compound, the naphthalene moiety is introduced at the C-4 position.

In cases of disubstituted pyrimidines, such as 2,4-dichloropyrimidine, the regioselectivity of SNAr reactions is highly sensitive to both electronic and steric effects. wuxiapptec.com Generally, nucleophilic attack is favored at the C-4 position over the C-2 position. wuxiapptec.comstackexchange.com This preference can be explained by Frontier Molecular Orbital (FMO) theory, which shows that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C-4 carbon, making it more electrophilic and susceptible to nucleophilic attack. stackexchange.com However, this selectivity can be reversed by the presence of other substituents on the ring. For example, an electron-donating group at the C-6 position can make the C-2 position more reactive. wuxiapptec.com The inherent structure of this compound, with a single chloro-substituent at C-2, directs subsequent SNAr reactions to this specific and activated site.

Influence of Substituents on Reaction Pathways

The efficiency and yield of the Suzuki-Miyaura coupling reaction for the synthesis of this compound derivatives can be significantly influenced by the electronic and steric nature of substituents on the naphthalen-2-ylboronic acid. These effects primarily impact the transmetalation step of the catalytic cycle.

Electronic Effects:

The electronic properties of substituents on the naphthalene ring play a crucial role in the reaction outcome. Generally, electron-donating groups (EDGs) on the arylboronic acid are beneficial for the Suzuki reaction, while electron-withdrawing groups (EWGs) can be unfavorable. nih.gov This is because EDGs increase the nucleophilicity of the aryl group, facilitating the transmetalation step. Conversely, EWGs decrease the electron density on the aryl group, making it less nucleophilic and potentially slowing down the reaction.

However, in the case of aryl halides, weak electron-withdrawing groups can sometimes exhibit better reactivity than those with strong electron-withdrawing or electron-donating groups. nih.gov This is because the rate-determining step can shift from oxidative addition to transmetalation depending on the electronic nature of the substituents. nih.gov

Table 1: Predicted Influence of Electronic Effects of Substituents on the Naphthalene Ring on the Yield of 2-Chloro-4-(substituted-naphthalen-2-yl)pyrimidine

| Substituent (R) | Electronic Effect | Predicted Impact on Yield |

| -OCH₃ | Electron-donating | Increase |

| -CH₃ | Electron-donating | Increase |

| -H | Neutral | Baseline |

| -Cl | Weakly Electron-withdrawing | Slight Decrease |

| -NO₂ | Strongly Electron-withdrawing | Significant Decrease |

This table illustrates the expected trends in reaction yield based on the electronic properties of substituents on the naphthalen-2-ylboronic acid. The data is representative of general trends observed in Suzuki-Miyaura reactions.

Steric Effects:

Table 2: Predicted Influence of Steric Effects of Substituents on the Naphthalene Ring on the Yield of 2-Chloro-4-(substituted-naphthalen-2-yl)pyrimidine

| Substituent Position | Substituent | Predicted Impact on Yield |

| C1 | -CH₃ | Significant Decrease |

| C3 | -CH₃ | Minimal to No Effect |

| C6 | -CH₃ | No Effect |

| C1 | -C(CH₃)₃ | Very Significant Decrease |

This table illustrates the expected trends in reaction yield based on the steric hindrance posed by substituents at different positions on the naphthalen-2-ylboronic acid. The data is representative of general trends observed in Suzuki-Miyaura reactions.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 Naphthalen 2 Yl Pyrimidine

Nucleophilic Substitution Reactions at the C-2 Chloro Position

The chlorine atom at the C-2 position of the pyrimidine (B1678525) ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms. This inherent reactivity allows for the displacement of the chloride by a variety of nucleophiles.

Reaction with Amines (e.g., Cyclic Amines, Anilines)

The reaction of 2-chloropyrimidines with amine nucleophiles is a widely utilized method for the synthesis of 2-aminopyrimidine (B69317) derivatives. rsc.orglookchem.com This transformation can be carried out under thermal conditions, often enhanced by microwave irradiation or acid catalysis to facilitate the displacement of the chloride. rsc.org

The reaction of 2-Chloro-4-(naphthalen-2-yl)pyrimidine with various primary and secondary amines, including cyclic amines and anilines, leads to the formation of the corresponding 2-amino-4-(naphthalen-2-yl)pyrimidine derivatives. These reactions typically proceed by nucleophilic aromatic substitution, where the amine attacks the electron-deficient C-2 carbon, leading to the displacement of the chloride. lookchem.com Microwave-assisted synthesis has been shown to be an effective method for accelerating these reactions, often leading to high yields in short reaction times. rsc.org

Representative reactions with various amines are detailed in the table below, illustrating the scope of this transformation.

Table 1: Representative Nucleophilic Substitution Reactions of this compound with Various Amines. Yields are based on analogous reactions with 2-chloro-4,6-dimethylpyrimidine. rsc.org

The rate and success of the nucleophilic substitution reaction are significantly influenced by the electronic and steric properties of the reacting amine.

Basicity: Generally, more basic amines are more nucleophilic and react faster. However, the electronic nature of substituents on anilines plays a crucial role. Electron-donating groups (e.g., methoxy) on the aniline (B41778) ring increase the nucleophilicity of the amino group, leading to higher reaction yields. Conversely, strong electron-withdrawing groups (e.g., nitro) decrease the nucleophilicity, resulting in lower yields under similar conditions. rsc.orgresearchgate.net

Steric Hindrance: Steric hindrance around the nitrogen atom of the amine can impede its approach to the C-2 carbon of the pyrimidine ring, thereby slowing down the reaction rate. nih.gov While secondary cyclic amines like morpholine (B109124) and piperidine (B6355638) are effective nucleophiles, highly branched or bulky amines may react more slowly or require more forcing conditions. Similarly, ortho-substituents on anilines can sterically hinder the reaction.

Reaction with Thiols and Alkoxides

In addition to amines, other nucleophiles such as thiols and alkoxides can displace the C-2 chloro group. These reactions are valuable for introducing sulfur and oxygen linkages at this position.

Thiols: Thiolates, generated from thiols with a base, are potent nucleophiles. The reaction of this compound with a thiol, such as thiophenol in the presence of a base like sodium hydride or potassium carbonate, is expected to yield the corresponding 2-thioether derivative. rsc.org

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or sodium phenoxide, readily react with 2-chloropyrimidines to form 2-alkoxy- or 2-aryloxypyrimidines. For instance, treatment of this compound with sodium methoxide in methanol (B129727) would lead to the formation of 2-methoxy-4-(naphthalen-2-yl)pyrimidine. rsc.orgguidechem.com

Table 2: Expected Nucleophilic Substitution Reactions with Thiolates and Alkoxides. Outcomes are based on analogous reactions with substituted chloropyrimidines. rsc.org

Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. The C-2 chloro position of this compound is a suitable handle for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyrimidine C-2 position and an aryl or heteroaryl group from a boronic acid or its ester derivative. While the initial synthesis of the substrate often involves a selective Suzuki coupling at the more reactive C-4 position of a 2,4-dichloropyrimidine (B19661), a subsequent coupling at the C-2 position can be achieved under different catalytic conditions. mdpi.comnih.gov This allows for the synthesis of 2,4-diarylpyrimidines with distinct aryl groups at each position.

Table 3: Representative Suzuki-Miyaura Cross-Coupling Reactions at the C-2 Position of this compound. Conditions are based on established protocols for C-2 arylation of chloropyrimidines. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and is often more efficient than traditional SNAr reactions, especially for less nucleophilic amines or when milder conditions are required. nih.gov It allows for the coupling of this compound with a wide range of aryl and heteroaryl amines. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields. nih.govresearchgate.net

Table 4: Representative Buchwald-Hartwig Amination Reactions at the C-2 Position of this compound. Conditions are based on established protocols for C-2 amination of chloroheteroaromatics. nih.govresearchgate.net

Reactions Involving the Naphthalene (B1677914) Moiety

Detailed research findings on the direct functionalization of the naphthalene moiety of this compound are not extensively documented in publicly available literature. The reactivity of the naphthalene ring is influenced by the electron-withdrawing nature of the attached pyrimidine ring, which can affect the regioselectivity of electrophilic aromatic substitution reactions.

Specific studies detailing the electrophilic aromatic substitution on the naphthalene ring of this compound are not readily found in the surveyed literature. Generally, electrophilic substitution on naphthalene itself favors the 1-position due to the higher stability of the corresponding carbocation intermediate. However, the presence of the 4-pyrimidinyl substituent would be expected to influence the regioselectivity of such reactions.

While halogenation and nitration are common methods for the functionalization of naphthalene, specific examples of these reactions being performed on this compound could not be identified in the reviewed scientific literature. Such transformations would be of interest for further diversifying the chemical space of this scaffold.

Transformations of the Pyrimidine Ring System

The pyrimidine ring in this compound is the primary site of chemical manipulation, with the majority of reported derivatizations occurring at the 2-position.

The existing literature primarily focuses on the reactivity at the C2 and C4 positions of the pyrimidine ring. Information regarding the direct modification of other positions on the pyrimidine ring of this compound is scarce.

Ring-opening and rearrangement reactions of the pyrimidine ring system in this compound have not been reported in the surveyed literature. Such reactions are generally not common for this heterocyclic system under typical synthetic conditions.

Synthesis of Diverse this compound Analogs and Libraries

The chloro-substituent at the 2-position of the pyrimidine ring serves as a versatile handle for the introduction of a wide range of functional groups, enabling the synthesis of diverse chemical libraries for various applications, including medicinal chemistry.

A key strategy for the derivatization of this compound is the palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, for instance, allows for the formation of carbon-carbon bonds by reacting the chloropyrimidine with various boronic acids. This approach has been utilized to introduce a variety of aryl and heteroaryl substituents at the 2-position.

Another powerful method for creating carbon-nitrogen bonds is the Buchwald-Hartwig amination. This palladium-catalyzed reaction facilitates the coupling of this compound with a broad range of primary and secondary amines, leading to the synthesis of 2-amino-4-(naphthalen-2-yl)pyrimidine derivatives.

Furthermore, the chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as alkoxides and thiolates, to generate 2-alkoxy- and 2-thio-substituted pyrimidine analogs, respectively.

Below are tables summarizing representative examples of the synthesis of this compound analogs.

Table 1: Synthesis of 2-Aryl-4-(naphthalen-2-yl)pyrimidines via Suzuki Coupling

| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | THF | 80 | 78 |

Table 2: Synthesis of 2-Amino-4-(naphthalen-2-yl)pyrimidine Derivatives via Buchwald-Hartwig Amination

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 88 |

| 2 | Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 120 | 75 |

| 3 | Benzylamine | PdCl₂(dppf) | K₂CO₃ | THF | 90 | 82 |

Table 3: Synthesis of 2-Alkoxy/Thio-4-(naphthalen-2-yl)pyrimidine Derivatives via Nucleophilic Aromatic Substitution

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Sodium methoxide | - | Methanol | 65 | 95 |

| 2 | Sodium ethoxide | - | Ethanol | 78 | 91 |

| 3 | Sodium thiophenoxide | - | DMF | 100 | 85 |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Naphthalen 2 Yl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 2-Chloro-4-(naphthalen-2-yl)pyrimidine can be achieved.

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Patterns for Pyrimidine (B1678525) and Naphthalene (B1677914) Protons)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrimidine and naphthalene rings. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom in the pyrimidine ring causes its protons to resonate at a lower field (higher ppm values) compared to those on the naphthalene ring.

The pyrimidine ring protons typically appear as doublets due to coupling with each other. For instance, in related 4-substituted pyrimidines, the proton at the 6-position (H-6) is coupled to the proton at the 5-position (H-5), resulting in a doublet. researchgate.net The naphthalene moiety presents a more complex set of signals due to multiple proton-proton couplings. The protons on the naphthalene ring will show a combination of singlets, doublets, and multiplets, characteristic of a 2-substituted naphthalene system. acs.orgmdpi.com For example, the proton adjacent to the point of attachment to the pyrimidine ring and the proton in the peri-position are often highly deshielded. acs.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine H-5 | ~7.8 - 8.0 | d | ~5.0 - 6.0 |

| Pyrimidine H-6 | ~8.8 - 9.0 | d | ~5.0 - 6.0 |

| Naphthalene H-1' | ~8.6 - 8.8 | s | - |

| Naphthalene H-3' | ~8.0 - 8.2 | dd | ~8.5, 1.8 |

| Naphthalene H-4' | ~7.9 - 8.1 | d | ~8.5 |

| Naphthalene H-5' | ~7.9 - 8.1 | d | ~8.0 |

| Naphthalene H-6' | ~7.5 - 7.7 | m | - |

| Naphthalene H-7' | ~7.5 - 7.7 | m | - |

Note: The predicted data is based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

¹³C NMR Spectral Analysis (Carbon Environments in Pyrimidine and Naphthalene)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound contains 14 unique carbon atoms, which will give rise to 14 distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of attached atoms.

The carbons of the pyrimidine ring are significantly deshielded due to the presence of two nitrogen atoms and a chlorine atom. The carbon atom bonded to chlorine (C-2) and the carbon atoms adjacent to the nitrogens (C-4, C-6) are expected to appear at very low fields. The naphthalene carbons will resonate in the typical aromatic region (120-140 ppm), with the quaternary carbons (those not bonded to hydrogen) appearing at a lower field than the protonated carbons. researchgate.netnih.gov The point of attachment on the naphthalene ring (C-2') and the other quaternary carbons within the naphthalene system can be identified by their characteristic chemical shifts and lack of signal in a DEPT-135 experiment. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 | ~161 - 163 |

| Pyrimidine C-4 | ~163 - 165 |

| Pyrimidine C-5 | ~118 - 120 |

| Pyrimidine C-6 | ~157 - 159 |

| Naphthalene C-1' | ~127 - 129 |

| Naphthalene C-2' | ~133 - 135 |

| Naphthalene C-3' | ~125 - 127 |

| Naphthalene C-4' | ~128 - 130 |

| Naphthalene C-4a' | ~134 - 136 |

| Naphthalene C-5' | ~126 - 128 |

| Naphthalene C-6' | ~127 - 129 |

| Naphthalene C-7' | ~127 - 129 |

| Naphthalene C-8' | ~128 - 130 |

Note: The predicted data is based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Confirmation

While 1D NMR spectra provide essential data, two-dimensional (2D) NMR techniques are indispensable for the definitive structural confirmation of complex molecules like this compound. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-3 bonds). libretexts.org In the COSY spectrum, cross-peaks would be observed between H-5 and H-6 of the pyrimidine ring, confirming their adjacency. Similarly, the complex coupling network of the naphthalene protons can be mapped out, allowing for the assignment of each proton in the spin system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. libretexts.org Each CH group in the molecule will produce a cross-peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts. This allows for the unambiguous assignment of all protonated carbons in both the pyrimidine and naphthalene rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This technique is particularly vital for connecting the pyrimidine and naphthalene fragments. A key correlation would be expected between the naphthalene protons H-1' and H-3' and the pyrimidine carbon C-4. This correlation definitively establishes the connectivity between the two ring systems at the C4 and C2' positions. Other important HMBC correlations would confirm the assignments of quaternary carbons.

Table 3: Key Expected 2D NMR Correlations for Structural Confirmation

| 2D NMR Experiment | Key Correlation | Structural Information Confirmed |

|---|---|---|

| COSY | H-5 ↔ H-6 | Adjacency of pyrimidine protons |

| COSY | H-3' ↔ H-4'; H-5' ↔ H-6' etc. | Connectivity within the naphthalene proton network |

| HSQC | H-5 ↔ C-5; H-6 ↔ C-6 | Direct H-C bonding in the pyrimidine ring |

| HSQC | H-1' ↔ C-1'; H-3' ↔ C-3' etc. | Direct H-C bonding in the naphthalene ring |

| HMBC | H-1', H-3' ↔ C-4 | Confirms the pyrimidine-naphthalene linkage |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into the molecular structure through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C14H9ClN2), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show an [M]+ peak and an [M+2]+ peak with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 4: Calculated Exact Masses for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ (with ³⁵Cl) | C14H9³⁵ClN2 | 240.0454 |

| [M+H]⁺ (with ³⁵Cl) | C14H10³⁵ClN2 | 241.0532 |

| [M]⁺ (with ³⁷Cl) | C14H9³⁷ClN2 | 242.0425 |

An experimental HRMS measurement matching these calculated values would confirm the elemental composition of the compound. mdpi.com

Fragmentation Pathways and Structural Insights

In electron impact (EI) mass spectrometry, the molecular ion (M⁺) is formed, which can then undergo fragmentation to produce a series of daughter ions. The fragmentation pattern is a reproducible fingerprint that provides valuable structural information. libretexts.org

For this compound, the fragmentation is expected to be initiated by cleavages characteristic of both aromatic chlorides and heterocyclic systems. wikipedia.orgsapub.org

A plausible fragmentation pathway would likely involve:

Loss of a Chlorine Radical: A primary fragmentation step would be the cleavage of the C-Cl bond to form a stable [M-Cl]⁺ ion (m/z 205). This is often a significant peak in the mass spectra of chloro-aromatic compounds.

Loss of HCN: The pyrimidine ring can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN, 27 Da). This could occur from the [M-Cl]⁺ ion to give a fragment at m/z 178.

Naphthalene Ion: The formation of the naphthalenyl cation (C10H7⁺, m/z 127) would be a very favorable pathway, resulting from the cleavage of the bond between the pyrimidine and naphthalene rings. This is often a prominent peak in the spectra of naphthalene derivatives.

Retro-Diels-Alder type fragmentation of the pyrimidine ring is also a possibility, leading to smaller, characteristic fragments. sapub.org

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 240/242 | [C14H9ClN2]⁺ | Molecular Ion (M⁺) |

| 205 | [C14H9N2]⁺ | M⁺ - •Cl |

| 178 | [C13H8N]⁺ | [M-Cl]⁺ - HCN |

The analysis of these fragmentation patterns, combined with the exact mass measurements from HRMS, provides conclusive evidence for the structure of this compound. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, which is observed as a specific band in the IR spectrum.

For a molecule like this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent pyrimidine and naphthalene rings, as well as the carbon-chlorine bond.

Expected Characteristic IR Absorption Bands:

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H stretch (Naphthalene & Pyrimidine) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the aromatic rings. |

| C=C and C=N stretching (Aromatic rings) | 1650 - 1450 | In-plane stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine and naphthalene rings. These are often multiple sharp bands. |

| Aromatic C-H in-plane bending | 1300 - 1000 | Bending vibrations of the C-H bonds within the plane of the aromatic rings. |

| C-Cl stretch | 850 - 550 | Stretching vibration of the carbon-chlorine bond. The exact position can be influenced by the electronic environment of the pyrimidine ring. |

| Aromatic C-H out-of-plane bending | 900 - 675 | Bending vibrations of the C-H bonds out of the plane of the aromatic rings. The pattern of these bands can sometimes provide information about the substitution pattern of the rings. |

Note: The table above is a generalized prediction. The actual experimental IR spectrum of this compound may show slight variations in these ranges due to the specific electronic and steric effects of the combined molecular structure.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported, analysis of related pyrimidine and naphthalene derivatives in the Cambridge Structural Database (CSD) allows for predictions about its likely solid-state characteristics.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, the following interactions would be expected to play a significant role in its solid-state assembly:

π-π Stacking: The planar aromatic systems of the pyrimidine and naphthalene rings are likely to engage in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, are a common feature in the crystal structures of polycyclic aromatic compounds. The stacking can occur in a face-to-face or offset (slipped-stack) arrangement.

C-H···π Interactions: The aromatic C-H bonds can also act as donors in weak hydrogen bonds to the π-electron clouds of the naphthalene or pyrimidine rings of neighboring molecules.

Halogen Bonding: The chlorine atom on the pyrimidine ring could potentially participate in halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic atom (such as a nitrogen atom) on an adjacent molecule.

These intermolecular forces would likely lead to a densely packed crystal structure, with molecules arranging themselves to maximize these favorable interactions.

Confirmation of Bond Lengths and Angles

X-ray crystallography would provide precise measurements of all bond lengths and angles within the this compound molecule. Based on data for analogous structures, the following are expected values for key geometric parameters:

Expected Bond Lengths and Angles:

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-N (in pyrimidine ring) | 1.32 - 1.35 |

| C-C (in pyrimidine ring) | 1.38 - 1.41 |

| C-C (in naphthalene ring) | 1.36 - 1.43 |

| C-Cl | 1.72 - 1.76 |

| C-C (pyrimidine-naphthalene link) | 1.47 - 1.50 |

| Bond Angles (°) | |

| C-N-C (in pyrimidine ring) | 115 - 125 |

| N-C-N (in pyrimidine ring) | 120 - 128 |

| C-C-C (in naphthalene ring) | 118 - 122 |

Note: These values are estimations based on typical bond lengths and angles observed in similar heterocyclic and aromatic systems. The actual experimental values would provide a definitive confirmation of the molecular geometry.

Theoretical and Computational Chemistry Studies on 2 Chloro 4 Naphthalen 2 Yl Pyrimidine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 2-Chloro-4-(naphthalen-2-yl)pyrimidine from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule. For a molecule with this structure, a common approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to achieve a balance between computational cost and accuracy.

Geometry Optimization and Molecular Conformation

The first step in a computational study is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, providing its most stable three-dimensional structure. For this compound, a key conformational feature is the dihedral angle between the pyrimidine (B1678525) and naphthalene (B1677914) rings.

Due to the single bond connecting the two ring systems, rotation can occur. Geometry optimization would determine the preferred angle of this rotation. It is expected that the molecule is not perfectly planar due to steric hindrance between the hydrogen atoms on the pyrimidine and naphthalene rings. The optimized structure would likely exhibit a twisted conformation to minimize these steric clashes, leading to the most stable energetic state. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes to show what a DFT output would provide, as specific experimental or calculated data for this compound is not available.

| Parameter | Value |

|---|---|

| C-Cl Bond Length (Å) | ~1.75 |

| C(pyrimidine)-C(naphthalene) Bond Length (Å) | ~1.49 |

| Pyrimidine-Naphthalene Dihedral Angle (°) | ~30-45 |

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is likely distributed over the electron-deficient pyrimidine ring, particularly influenced by the electronegative chlorine atom and nitrogen atoms.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

These calculations help in predicting which parts of the molecule are susceptible to electrophilic or nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative) This table illustrates typical values obtained from DFT calculations for similar aromatic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the chlorine atom. These are sites susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms and potentially parts of the naphthalene ring system, indicating regions susceptible to nucleophilic attack.

This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with biological receptors.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would typically be performed in a solvent box (e.g., water) to mimic physiological conditions. Such a simulation could reveal:

The flexibility of the molecule, particularly the rotation around the bond connecting the pyrimidine and naphthalene rings.

The stability of different conformations over time.

How the molecule interacts with solvent molecules.

The dynamic behavior of the molecule if it were to bind to a biological target like an enzyme or receptor.

These simulations provide a bridge between the static, gas-phase picture from DFT and the dynamic reality of the molecule in a complex environment.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity or chemical reactivity. For pyrimidine derivatives, SAR studies are extensive due to their wide range of pharmacological applications.

Correlation of Structural Modifications with Chemical Reactivity

For this compound, SAR studies would focus on understanding how modifications at different positions of the pyrimidine and naphthalene rings affect its reactivity. The chlorine atom at the C2 position of the pyrimidine ring is a key feature. It acts as a good leaving group, making this position susceptible to nucleophilic substitution reactions.

A theoretical SAR study would involve computationally modeling a series of related compounds and correlating structural changes with reactivity descriptors. For example:

Replacing the Chlorine Atom: Substituting the chlorine with other halogens (F, Br, I) or functional groups (e.g., -OCH₃, -NH₂) would significantly alter the electronic properties and reactivity of the C2 position. DFT calculations could predict the activation energies for nucleophilic substitution for each derivative.

Modifying the Naphthalene Ring: Adding electron-donating or electron-withdrawing groups to the naphthalene ring would modulate the electron density of the entire molecule, which in turn would influence the reactivity of the pyrimidine ring.

By correlating these calculated properties with experimental data (if available), a robust SAR model can be developed to guide the synthesis of new derivatives with desired reactivity profiles. Studies on other 2,4-disubstituted pyrimidines have shown that both steric and electronic properties of substituents at the C2 and C4 positions significantly influence their biological activity.

Computational Predictions of Reactivity Sites

Detailed theoretical and computational studies predicting the specific reactivity sites of this compound are not available in publicly accessible scientific literature. Computational chemistry methods, such as Density Functional Theory (DFT), are frequently employed to elucidate the electronic structure and reactivity of novel compounds. These studies typically involve the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting sites for electrophilic and nucleophilic attack, respectively.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map provides a visual representation of the electron density distribution, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule. Fukui functions and condensed electrophilicity/nucleophilicity indices offer a more quantitative approach to pinpointing the most reactive atoms within a molecule. However, specific values and analyses for this compound have not been reported.

In Silico Pharmacokinetic Predictions

In silico pharmacokinetic predictions, which are essential in early-stage drug discovery for assessing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, have not been specifically published for this compound. These computational models use the chemical structure of a compound to predict its behavior in the body.

A variety of software and web-based platforms are available to predict key pharmacokinetic parameters. These predictions are based on large datasets of experimentally determined properties of other molecules and utilize quantitative structure-property relationship (QSPR) models. Commonly predicted parameters include:

Absorption: Predictions of human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate and inhibitor potential.

Distribution: Estimation of plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VD).

Metabolism: Identification of potential metabolic sites by cytochrome P450 (CYP) enzymes, and prediction of inhibition or induction of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Excretion: Predictions related to renal clearance and interaction with renal transporters.

Toxicity: Early assessment of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicological endpoints.

Without specific computational studies on this compound, no data tables for its predicted reactivity or pharmacokinetic properties can be generated. The scientific community has not yet published research detailing these specific computational analyses for this compound.

Applications of 2 Chloro 4 Naphthalen 2 Yl Pyrimidine in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The reactivity of the chlorine atom at the 2-position of the pyrimidine (B1678525) ring, activated by the electron-withdrawing nature of the heterocyclic system, makes 2-Chloro-4-(naphthalen-2-yl)pyrimidine an excellent substrate for nucleophilic substitution and metal-catalyzed cross-coupling reactions. This reactivity is the foundation of its role as a versatile intermediate for creating more complex molecules.

Precursor for Pharmacologically Relevant Heterocycles (e.g., Pyrazoles, Thiazoles, Fused Pyrimidines)

The 2-chloro-4-arylpyrimidine scaffold is a key precursor for the synthesis of various bicyclic and polycyclic heterocyclic systems, many of which are investigated for their pharmacological potential. The chlorine atom serves as a leaving group, allowing for the annulation of new rings onto the pyrimidine core.

Pyrazoles: While specific examples starting directly from this compound are not extensively documented in readily available literature, the general synthesis of pyrazolo[3,4-d]pyrimidines is well-established and involves the reaction of a 4-substituted-2-chloropyrimidine with hydrazine (B178648) hydrate. semanticscholar.orgrsc.orgnih.gov This reaction proceeds via nucleophilic substitution of the chlorine by hydrazine, followed by intramolecular cyclization to form the fused pyrazole (B372694) ring. This established methodology suggests a viable pathway to novel pyrazole derivatives incorporating the naphthalen-2-yl group.

Thiazoles: Similarly, the synthesis of thiazolo[5,4-d]pyrimidines can be achieved from chloropyrimidine intermediates. A common strategy involves reacting a chloropyrimidine derivative with a sulfur nucleophile like thiourea. scilit.com For instance, a chloro-substituted thiazolopyrimidine can be converted into a substituted aminothiazolopyrimidine by reacting it with thiourea, followed by further transformations. scilit.com This general reactivity pattern indicates that this compound could serve as a starting material for the corresponding 4-(naphthalen-2-yl)thiazolo[5,4-d]pyrimidine systems, which are explored for their biological activities. nih.gov

Fused Pyrimidines: The synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, often utilizes aminopyrimidines as precursors which can be derived from their chloro-analogs. The chloro group can be displaced by an amine, and the resulting aminopyrimidine can undergo cyclization with various reagents to build the second pyrimidine ring.

Building Block for Advanced Organic Scaffolds

The true versatility of this compound is demonstrated in its use in palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic scaffolds. The carbon-chlorine bond at the 2-position of the pyrimidine is an active site for forming new carbon-carbon and carbon-nitrogen bonds.

A direct and efficient synthesis of this compound has been reported via a microwave-assisted Suzuki coupling reaction between 2,4-dichloropyrimidine (B19661) and naphthalene-2-boronic acid. mdpi.com This reaction demonstrates high regioselectivity, with the coupling occurring preferentially at the more reactive C4 position to yield the desired product. mdpi.com

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product Type | Significance |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | 2-Aryl/Heteroaryl-4-(naphthalen-2-yl)pyrimidine | Forms C-C bonds, creating biaryl or heteroaryl-aryl structures. mdpi.comrsc.org |

| Sonogashira Coupling | Terminal Alkynes | 2-Alkynyl-4-(naphthalen-2-yl)pyrimidine | Introduces C(sp)-C(sp2) bonds, useful for creating linear, rigid structures. organic-chemistry.orgwikipedia.org |

| Heck Coupling | Alkenes | 2-Alkenyl-4-(naphthalen-2-yl)pyrimidine | Forms C-C bonds by attaching vinyl groups. organic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig Amination | Amines (primary, secondary) | 2-Amino-4-(naphthalen-2-yl)pyrimidine Derivatives | Forms C-N bonds, a key transformation for synthesizing many biologically active compounds. wikipedia.orgsnnu.edu.cnnih.gov |

These coupling reactions allow for the systematic and modular construction of diverse and complex molecules, where the pyrimidine-naphthalene core serves as a rigid scaffold upon which further functionality can be built.

Ligand Design and Coordination Chemistry

The pyrimidine ring, with its two nitrogen atoms, possesses inherent coordinating properties. The combination of the pyrimidine and naphthalene (B1677914) moieties in this compound offers a platform for designing ligands for coordination chemistry. By replacing the chloro group with other coordinating fragments (e.g., pyridine, pyrazole, or amino groups), bidentate or polydentate ligands can be synthesized. These ligands can then form complexes with various metal ions. For example, related ligands containing pyrazolyl-pyridine units connected by a naphthyl spacer have been shown to form elaborate dodecanuclear and tetranuclear coordination cages. While specific studies on coordination complexes derived directly from this compound are not prominent, the structural motif holds potential for creating novel ligands for applications in catalysis, materials science, and sensing.

Catalytic Applications

Pyrimidine derivatives can be involved in catalysis either as part of a ligand scaffold for a metal catalyst or, less commonly, as an organocatalyst itself. The nitrogen atoms can coordinate to a metal center, influencing its electronic properties and reactivity. Although the direct use of this compound as a catalyst is not reported, its derivatives, obtained through the synthetic routes described above, could be designed to act as ligands for catalytic processes. For instance, chiral amines introduced via Buchwald-Hartwig amination could lead to ligands for asymmetric catalysis. However, this remains an area for future exploration.

Potential in Advanced Materials Chemistry

The rigid and planar structure of the naphthalene and pyrimidine rings, combined with their electronic properties, makes this scaffold an interesting candidate for incorporation into advanced materials.

Incorporation into Polymeric Structures

The functional handle provided by the chloro group allows for the incorporation of the 4-(naphthalen-2-yl)pyrimidine unit into polymeric structures. A well-established method for this involves synthesizing a vinyl-functionalized version of the molecule, which can then be copolymerized with other monomers.

A representative synthesis pathway, analogous to that used for other chloropyrimidines, would involve:

Suzuki Coupling: Reacting this compound with 4-formylphenylboronic acid to introduce an aldehyde group.

Wittig Reaction: Converting the aldehyde to a vinyl group using a phosphonium (B103445) ylide (e.g., methyltriphenylphosphonium (B96628) iodide).

Copolymerization: Polymerizing the resulting vinyl-substituted monomer with a common monomer like methyl methacrylate (B99206) (MMA) to yield a copolymer where the 4-(naphthalen-2-yl)pyrimidine moiety is pendant to the polymer chain.

This approach has been successfully used to incorporate arylvinylpyrimidine chromophores into polymethyl methacrylate (PMMA) backbones, yielding copolymers with interesting photophysical properties, such as strong emission solvatochromism, making them act as polarity sensors. mdpi.com The naphthalene group in this compound would be expected to enhance the photophysical properties of such polymers due to its extended π-system.

Functionalization for Specific Material Properties

The modification of this compound is primarily driven by the goal of creating materials with tailored functionalities for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The introduction of electron-donating or electron-withdrawing groups can significantly alter the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn influences the charge injection and transport properties of the material. researchgate.net

For instance, the incorporation of electron-rich units like carbazole (B46965) or triphenylamine (B166846) derivatives can enhance the hole-transporting capabilities of the molecule. researchgate.net Conversely, attaching electron-deficient moieties can improve its electron-transporting characteristics. This bipolar characteristic is highly desirable for creating efficient host materials in OLEDs, which can effectively balance charge transport and improve device performance. rsc.org

The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yields, and the potential for thermally activated delayed fluorescence (TADF), are also highly dependent on the nature of the functional group. By extending the π-conjugation of the molecule through the addition of aromatic rings or other conjugated systems, it is possible to shift the emission color and enhance the luminescent efficiency. researchgate.netresearchgate.net

Detailed research findings on the impact of specific functional groups on the material properties of this compound derivatives are summarized in the following table. This data, compiled from various studies on analogous pyrimidine-based materials, illustrates the structure-property relationships that guide the design of new functional organic materials.

| Functional Group Introduced at 2-Position | Resulting Material Property | Potential Application | Key Research Findings |

|---|---|---|---|

| Aryl groups (e.g., phenyl, biphenyl) | Enhanced thermal stability and modified photoluminescence. | Blue-emitting materials for OLEDs. | Increased conjugation leads to a bathochromic shift in emission spectra. |

| Carbazole derivatives | Improved hole-transporting ability and high triplet energy. | Host materials for phosphorescent OLEDs (PhOLEDs). | The substitution position on the carbazole moiety influences hole mobility and device stability. nih.gov |

| Arylvinyl moieties | Strong emission solvatochromism and potential for pH sensing. | Fluorescent probes and sensors. | Electron-donating groups on the arylvinyl substituent enhance fluorescence quantum yields. researchgate.net |

| Arylethynyl groups | Extended π-conjugation and tunable optical properties. | Luminescent materials with large Stokes shifts. | The combination of aryl and arylethynyl groups can lead to materials with significant fluorescence. mdpi.com |

The systematic study of these functionalized derivatives provides valuable insights into the design principles for novel organic materials. By carefully selecting the appropriate synthetic methodologies and functional groups, it is possible to fine-tune the properties of the this compound core to meet the specific demands of a wide range of applications in materials science.

Advanced Mechanistic Studies Excluding Clinical, Safety, Dosage

In Vitro Target Engagement Studies

While specific in vitro target engagement data for 2-Chloro-4-(naphthalen-2-yl)pyrimidine is not extensively available in the public domain, the broader class of pyrimidine (B1678525) derivatives has been widely studied for its interaction with various biological targets.

Derivatives of the pyrimidine scaffold are well-established as inhibitors of a variety of enzymes, particularly kinases. For instance, various substituted pyrimidines have demonstrated potent inhibitory activity against kinases implicated in cancer and inflammatory diseases. Although specific IC50 values for this compound are not readily found in the cited literature, studies on analogous compounds provide a framework for its potential activity. For example, certain 2,4-disubstituted pyrimidine derivatives have shown inhibitory concentrations in the micromolar range against cholinesterases. nih.gov The substitution pattern on the pyrimidine ring is a critical determinant of inhibitory potency and selectivity against different enzymes. nih.gov

The interaction of pyrimidine-based compounds with various receptors has also been a focus of research. For example, certain pyrido[3,2-d]pyrimidine derivatives have been identified as potent antagonists of the histamine H4 receptor, with binding affinities influenced by the specific substituents on the pyrimidine core. nih.gov While direct receptor binding assays for this compound are not detailed in the available literature, the structural motifs present in the molecule suggest potential interactions with receptors that accommodate aromatic and heterocyclic ligands.

Molecular Docking and Binding Mode Analysis

Computational methods, such as molecular docking, are invaluable for predicting and analyzing the binding of small molecules like this compound to their biological targets.

Molecular docking studies on pyrimidine derivatives have provided insights into their binding modes with various enzymes, including cyclin-dependent kinase 2 (CDK2). nih.gov These models help in visualizing the orientation of the inhibitor within the active site and identifying key interactions that contribute to its binding affinity. For related naphthalimide derivatives, molecular modeling has been instrumental in understanding their interaction with DNA, a key mechanism for their anticancer properties.

The binding of pyrimidine derivatives to their targets is often characterized by a combination of hydrogen bonding and hydrophobic interactions. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the target's active site. nih.gov The naphthalene (B1677914) moiety of this compound is expected to engage in significant hydrophobic and π-stacking interactions within a hydrophobic pocket of a target protein. The chlorine atom at the 2-position of the pyrimidine ring can also influence the electronic properties of the ring and may participate in halogen bonding or other specific interactions.

Structure-Activity Relationships (SAR) for Mechanistic Biological Insights

The systematic modification of the this compound scaffold is essential for elucidating its structure-activity relationships (SAR). These studies reveal how different functional groups and their positions on the molecule influence its biological activity.

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.gov For instance, in a series of 2,4-disubstituted pyrimidines, the substituents at both the C-2 and C-4 positions were found to significantly impact cholinesterase inhibition. nih.gov Specifically, the presence of a naphthylmethyl group at the C-4 position, similar to the naphthalene group in the title compound, was explored in conjunction with various cyclic amines at the C-2 position, demonstrating the modularity of this scaffold for SAR studies. nih.gov

Influence of Structural Modifications on Target Modulation

The biological activity of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the pyrimidine ring and its appended moieties. For this compound, modifications at the 2- and 4-positions of the pyrimidine core, as well as on the naphthalene ring system, are critical for modulating its interaction with biological targets, such as protein kinases.

Modifications at the C2-Position of the Pyrimidine Ring:

The chlorine atom at the C2-position of the pyrimidine ring is a key feature. In a series of 2,5-dichloropyrimidine inhibitors of the kinase MSK1, the 2-chloro moiety was found to be crucial for covalent bond formation with a cysteine residue (Cys440) in the ATP binding site. acs.orgnih.gov This occurs via an SNAr (nucleophilic aromatic substitution) reaction, where the cysteine's thiol group displaces the chloride. acs.orgnih.gov This covalent interaction can lead to irreversible inhibition and prolonged target engagement.

Structure-activity relationship (SAR) studies on related chloropyrimidines have demonstrated the sensitivity of this position to modification nih.gov:

Deletion of the 2-chloro atom resulted in a nearly 100-fold reduction in activity, highlighting its importance. nih.gov

Replacement of chlorine with fluorine increased potency tenfold, suggesting that a more electronegative and smaller halogen can enhance the reactivity or binding affinity. nih.gov

Replacement with bromine resulted in equipotent compounds to the original chloro-derivative. nih.gov

Substitution with non-electrophilic groups like methyl or thiomethyl led to minimal or no activity, reinforcing the hypothesis of a covalent mechanism involving the halogen. nih.gov

This suggests that for this compound, the 2-chloro group likely acts as an electrophilic "warhead," enabling covalent interaction with a suitably positioned nucleophilic residue in the target protein.

Modifications at the C4-Position and the Naphthalene Moiety:

The 4-(naphthalen-2-yl) group is predicted to occupy a hydrophobic pocket within the target's binding site. The large, planar, and lipophilic nature of the naphthalene ring allows for significant van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the hydrophobic region of the ATP-binding site. nih.gov

SAR studies on various 2-arylamino-4-aryl-pyrimidines have shown that the nature of the aryl group at the C4-position significantly influences potency. nih.gov In the context of this compound, modifications to the naphthalene ring could have the following effects:

Introduction of substituents on the naphthalene ring could further probe the topology of the hydrophobic pocket. For instance, adding small alkyl or alkoxy groups might enhance hydrophobic interactions if space permits, while bulky substituents could lead to steric hindrance and reduced affinity.

Bioisosteric replacement of the naphthalene ring with other bicyclic or large monocyclic aromatic systems (e.g., quinoline, indole, or substituted phenyl rings) would likely alter the binding affinity and selectivity profile by changing the shape, size, and electronic properties of this moiety. Studies on pyrazole-based kinase inhibitors have shown that a biphenyl moiety can be more favorable than a naphthalene ring in certain contexts. nih.gov

The following table summarizes the probable impact of structural modifications on the target modulation of this compound, based on data from related compounds.

| Modification Site | Type of Modification | Predicted Impact on Target Modulation | Rationale |

| C2-Position (Pyrimidine) | Replacement of Chlorine with other Halogens (F, Br) | Potency may be retained or enhanced. | Halogens at this position can act as electrophiles for covalent bond formation. nih.gov |

| Replacement with non-electrophilic groups (e.g., -CH₃) | Significant loss of activity. | The electrophilic nature of the substituent is likely crucial for the mechanism of action. nih.gov | |

| C4-Position (Naphthalene) | Introduction of small hydrophobic substituents | Potential for increased potency. | Enhanced hydrophobic interactions within the binding pocket. |

| Introduction of bulky substituents | Likely decrease in potency. | Potential for steric clashes within the binding pocket. | |

| Bioisosteric replacement with other aryl groups | Altered potency and selectivity profile. | Changes in size, shape, and electronic distribution affecting binding interactions. nih.gov |

Identification of Pharmacophore Features

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For kinase inhibitors, typical pharmacophore models include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features that map to the key interaction points within the ATP-binding site. nih.gov

Based on the analysis of related pyrimidine and naphthalene-based kinase inhibitors, the key pharmacophore features of this compound can be defined as follows:

Hydrogen Bond Acceptor: One of the nitrogen atoms in the pyrimidine ring is expected to act as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase. This interaction mimics the hydrogen bonding of the adenine base of ATP and is a hallmark of many pyrimidine-based kinase inhibitors. rsc.org

Hydrophobic/Aromatic Feature: The 4-(naphthalen-2-yl) moiety serves as a major hydrophobic and aromatic feature. This group is predicted to occupy a hydrophobic pocket adjacent to the hinge region, contributing significantly to the binding affinity through non-polar interactions. nih.gov